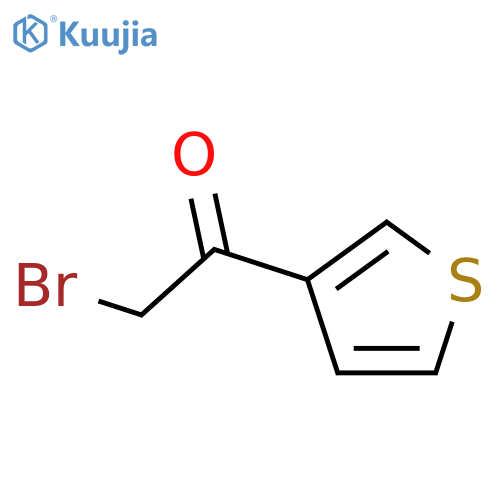

Cas no 1468-82-2 (2-Bromo-1-(thiophen-3-yl)ethanone)

2-Bromo-1-(thiophen-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-1-(3-THIENYL)-1-ETHANONE

- 2-Bromo-1-(3-thienyl)ethanone 2-Bromo-1-(thiophen-3-yl)ethanone

- 2-bromo-1-thiophen-3-ylethanone

- 3-(Bromoacetyl)thiophene

- 2-Bromo-1-(3-thienyl)ethanone

- 2-Bromo-1-(thiophen-3-yl)ethanone

- Ethanone,2-bromo-1-(3-thienyl)-

- 2-broMo-1-(thiophen-3-yl)ethan-1-one

- Ethanone, 2-bromo-1-(3-thienyl)- (9CI)

- 3-(Bromoacetyl)thiophene 97%

- 10X-0708

- 2-bromo-1-(thien-3-yl)ethanone

- SCHEMBL228306

- EN300-97202

- 2-bromo-1-thiophen-3-yl-ethanone

- 1468-82-2

- BAA46882

- AKOS005069339

- Ethanone, 2-bromo-1-(3-thienyl)-

- W-205646

- 3-bromoacetylthiophene

- A808562

- MFCD02677695

- 3-(Bromoacetyl)thiophene, 97%

- FT-0611339

- BL007628

- SY064409

- DTXSID30380029

- TXEJYUFJFSPCHH-UHFFFAOYSA-N

- BB 0259676

- 2-bromo-1-(3-thienyl)-1-ethanone, AldrichCPR

- GEO-00382

- STL556759

- DB-017829

- BBL102950

-

- MDL: MFCD02677695

- インチ: InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2

- InChIKey: TXEJYUFJFSPCHH-UHFFFAOYSA-N

- ほほえんだ: C1=CSC=C1C(=O)CBr

計算された属性

- せいみつぶんしりょう: 203.92400

- どういたいしつりょう: 203.92445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 58-63 °C

- PSA: 45.31000

- LogP: 2.32570

2-Bromo-1-(thiophen-3-yl)ethanone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 3261

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R34

- セキュリティ用語:S26;S36/37/39;S45

- ちょぞうじょうけん:2-8°C

2-Bromo-1-(thiophen-3-yl)ethanone 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-1-(thiophen-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR23201-500mg |

3-(Bromoacetyl)thiophene |

1468-82-2 | 500mg |

£50.00 | 2023-09-01 | ||

| Apollo Scientific | OR23201-250mg |

3-(Bromoacetyl)thiophene |

1468-82-2 | 250mg |

£35.00 | 2023-09-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024557-500mg |

2-Bromo-1-(3-thienyl)-1-ethanone |

1468-82-2 | 500mg |

1056.0CNY | 2021-07-05 | ||

| TRC | B415363-100mg |

2-Bromo-1-(thiophen-3-yl)ethanone |

1468-82-2 | 100mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1257891-1g |

Ethanone, 2-bromo-1-(3-thienyl)- |

1468-82-2 | 95% | 1g |

$210 | 2024-06-08 | |

| Enamine | EN300-97202-0.1g |

2-bromo-1-(thiophen-3-yl)ethan-1-one |

1468-82-2 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-97202-0.25g |

2-bromo-1-(thiophen-3-yl)ethan-1-one |

1468-82-2 | 95% | 0.25g |

$27.0 | 2024-05-21 | |

| Enamine | EN300-97202-10.0g |

2-bromo-1-(thiophen-3-yl)ethan-1-one |

1468-82-2 | 95% | 10.0g |

$340.0 | 2024-05-21 | |

| Enamine | EN300-97202-2.5g |

2-bromo-1-(thiophen-3-yl)ethan-1-one |

1468-82-2 | 95% | 2.5g |

$102.0 | 2024-05-21 | |

| Enamine | EN300-97202-5.0g |

2-bromo-1-(thiophen-3-yl)ethan-1-one |

1468-82-2 | 95% | 5.0g |

$182.0 | 2024-05-21 |

2-Bromo-1-(thiophen-3-yl)ethanoneに関する追加情報

2-Bromo-1-(thiophen-3-yl)ethanone(CAS 1468-82-2)の最新研究動向と医薬品開発における応用

2-Bromo-1-(thiophen-3-yl)ethanone(CAS番号1468-82-2)は、チオフェン環を有する有機ブロモ化合物であり、近年、医薬品中間体としての重要性が高まっています。本化合物は、その特異的な化学構造から、多様な生物活性化合物の合成において重要な役割を果たしています。特に、抗炎症剤や抗がん剤の開発において、重要な中間体として注目されています。

最新の研究では、2-Bromo-1-(thiophen-3-yl)ethanoneを出発物質として用いた新規化合物ライブラリーの構築が報告されています。2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物を基盤としたチオフェン誘導体の合成が行われ、それらが選択的なチロシンキナーゼ阻害活性を示すことが明らかになりました。この発見は、特定のがん治療薬の開発に新たな道を開くものと期待されています。

合成方法の最適化に関する研究も進んでおり、2024年初頭にOrganic Process Research & Development誌で報告された研究では、2-Bromo-1-(thiophen-3-yl)ethanoneのグリーンケミストリーに基づく効率的な合成法が提案されました。この方法では、従来法に比べて収率が15%向上し、廃棄物の生成を大幅に削減することに成功しています��この技術的進歩は、本化合物の工業的生産におけるコスト削減と環境負荷低減に寄与すると考えられます。

薬理学的な研究では、2-Bromo-1-(thiophen-3-yl)ethanone誘導体がNF-κBシグナル伝達経路に影響を与え、炎症性サイトカインの産生を抑制することが示されています。2023年末にEuropean Journal of Medicinal Chemistryで発表された研究によれば、特定の構造修飾を施した誘導体が、関節リウマチのモデルマウスにおいて顕著な治療効果を示しました。この発見は、自己免疫疾患治療薬の開発における本化合物の潜在的可能性を強調するものです。

安全性評価に関する最新データでは、2-Bromo-1-(thiophen-3-yl)ethanoneの適切な取り扱い方法がさらに明確化されています。2024年のChemical Research in Toxicologyに掲載された研究は、本化合物の代謝経路と潜在的な毒性メカニズムを詳細に解析し、実験室環境での安全な使用プロトコルを確立しました。これらの知見は、研究開発現場におけるリスク管理に重要な指針を提供します。

今後の展望として、2-Bromo-1-(thiophen-3-yl)ethanoneを基盤とした創薬研究は、より標的型で副作用の少ない治療薬の開発に向けて進展すると予想されます。特に、構造活性相関(SAR)研究の深化により、より選択性の高い化合物の設計が可能になると考えられます。また、AIを活用したin silicoスクリーニングとの組み合わせにより、本化合物からのリード化合物探索効率がさらに向上する可能性があります。

1468-82-2 (2-Bromo-1-(thiophen-3-yl)ethanone) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)